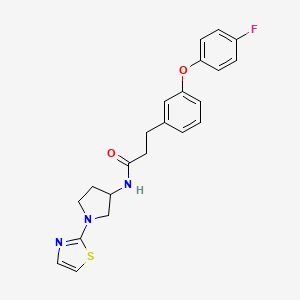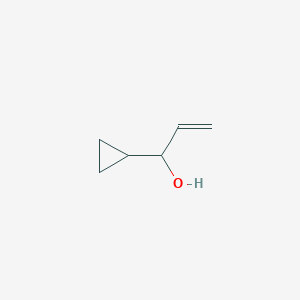![molecular formula C17H16ClNO3 B2825278 [(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate CAS No. 386729-84-6](/img/structure/B2825278.png)
[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate” is a chemical compound with a molecular weight of 213.62 . It is stored at room temperature and appears as a powder . The compound has a melting point between 154-156 degrees Celsius .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Molecular Structure Analysis
The molecule contains a total of 45 bonds. There are 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 urea (-thio) derivative .Chemical Reactions Analysis
Reactions at the benzylic position are crucial for synthesis problems. Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a melting point between 154-156 degrees Celsius .Aplicaciones Científicas De Investigación
Antinociceptive Activities
- Evaluation of Enaminone Compounds : Enaminone derivatives have shown antinociceptive activities in both formalin and hot plate tests in mice, suggesting potential applications in pain management research. The specific mechanisms involve enhancement of extracellular GABA levels, indicating a possible research avenue for compounds with similar functionalities (Masocha, Kombian, & Edafiogho, 2016).
Material Science Applications
- PEDOT Conductivity Improvement : Research on halobenzoic acid derivatives, including chlorobenzoic acid, for the post-treatment of PEDOT:PSS to significantly improve its conductivity, suggests applications in organic electronics and solar cells. This indicates that similar chemical modifications or compounds could be explored for enhancing material properties in these domains (Tan et al., 2016).
Dye Synthesis and Applications
- Thiophene-based Bis-heterocyclic Monoazo Dyes : The synthesis and characterization of novel thiophene-based dyes for potential use in textile industries. The study focuses on understanding solvatochromic behavior and tautomeric structures, implying that compounds with similar functionalities could be valuable in dye synthesis and applications (Karcı & Karcı, 2012).
Antimicrobial Agents
- Derivatives as Antimicrobial Agents : Certain derivatives have been prepared and evaluated for their antimicrobial activities against various bacterial strains. This suggests a potential area for the application of similar compounds in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Corrosion Inhibitors
- Phosphonate-based Corrosion Inhibitors : The synthesis and study of α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid highlight the potential application of related compounds in industrial pickling processes and corrosion protection (Gupta et al., 2017).
Sensor Development
- Potentiometric Cu2+-selective Electrode : The use of specific compounds for the development of ion-selective electrodes suggests potential applications in environmental monitoring and analytical chemistry, especially for the detection of metal ions in various samples (Islamnezhad & Mahmoodi, 2011).
Mecanismo De Acción
While the specific mechanism of action for “[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate” is not available, it’s worth noting that the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The Suzuki–Miyaura (SM) coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date, could be a keystone in the future of automated synthesis . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-12-7-9-13(10-8-12)19-16(20)11-22-17(21)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHPIYLJNZMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2825196.png)
![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2825199.png)
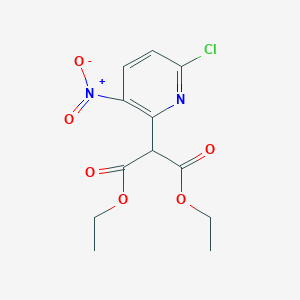
![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)
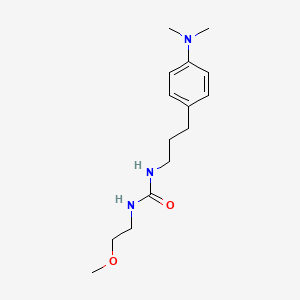
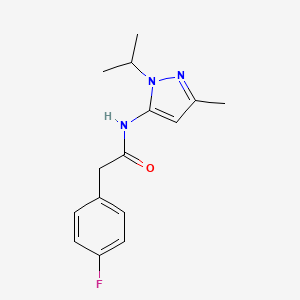
![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)

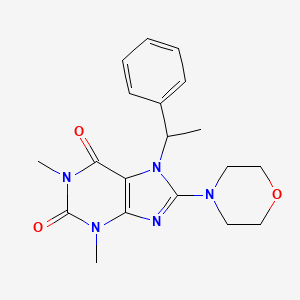
![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)
